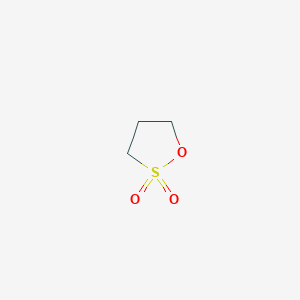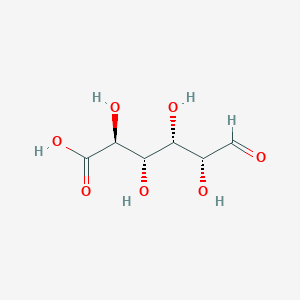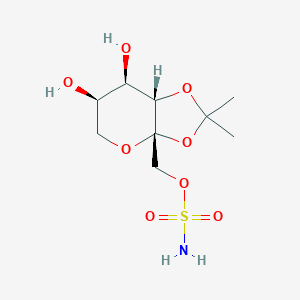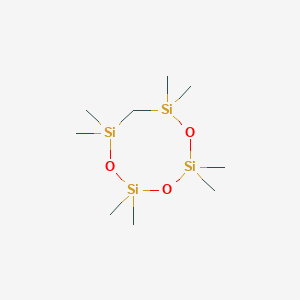
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane, commonly known as OTS, is a cyclic siloxane compound that has gained attention in scientific research due to its unique properties and potential applications.
Scientific Research Applications
OTS has been widely used in scientific research due to its ability to form self-assembled monolayers (SAMs) on various surfaces. These SAMs have unique physical and chemical properties that make them useful in a variety of applications, including microelectronics, biosensors, and surface modification.
Mechanism Of Action
OTS forms a monolayer on a surface through a process called chemisorption. The siloxane groups in OTS react with the surface to form strong covalent bonds, resulting in a stable and uniform monolayer. The resulting SAM has a hydrophobic surface that repels water and other polar molecules, making it useful in applications such as water-repellent coatings.
Biochemical And Physiological Effects
OTS has not been extensively studied for its biochemical and physiological effects, but it has been shown to be non-toxic and biocompatible. This makes it a potentially useful material for biomedical applications such as drug delivery and tissue engineering.
Advantages And Limitations For Lab Experiments
OTS has several advantages for lab experiments, including its ability to form uniform and stable SAMs, its hydrophobic surface properties, and its biocompatibility. However, its limitations include its high cost and the difficulty of synthesizing and handling the compound.
Future Directions
Future research on OTS could focus on developing new synthesis methods to reduce costs and improve scalability, as well as exploring new applications for the compound in fields such as biomedicine and environmental science. Additionally, research could investigate the potential of OTS-based SAMs for use in energy storage and conversion devices, such as solar cells and batteries.
Conclusion
OTS is a unique and versatile compound that has potential applications in a variety of scientific fields. Its ability to form self-assembled monolayers on surfaces has led to its use in microelectronics, biosensors, and surface modification. Further research is needed to fully understand the compound's properties and potential applications, but its biocompatibility and stability make it a promising material for future research.
Synthesis Methods
OTS can be synthesized through the reaction of tetraethylorthosilicate with dimethyl carbonate in the presence of a catalyst such as tetrabutylammonium bromide. The resulting product is purified through distillation and recrystallization to obtain a white crystalline powder.
properties
CAS RN |
19939-05-0 |
|---|---|
Product Name |
2,2,4,4,6,6,8,8-Octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane |
Molecular Formula |
C9H26O3Si4 |
Molecular Weight |
294.64 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8-octamethyl-1,3,5,2,4,6,8-trioxatetrasilocane |
InChI |
InChI=1S/C9H26O3Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9H2,1-8H3 |
InChI Key |
KMQJDSJLKSBXOF-UHFFFAOYSA-N |
SMILES |
C[Si]1(C[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |
Canonical SMILES |
C[Si]1(C[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C |
synonyms |
2,2,4,4,6,6,8,8-Octamethyl-1,3,5-trioxa-2,4,6,8-tetrasilacyclooctane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



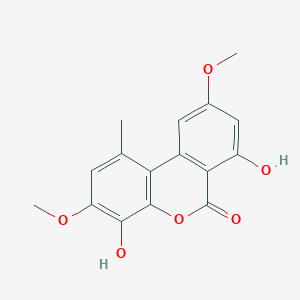


![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)


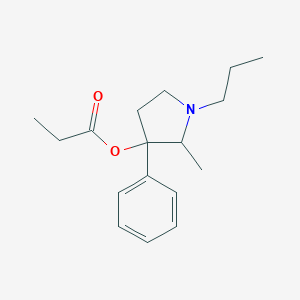
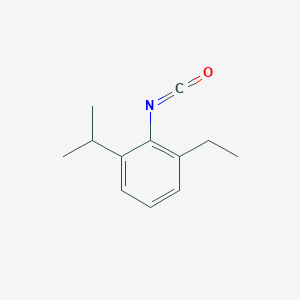
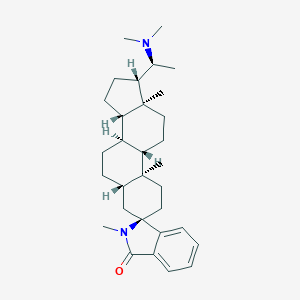
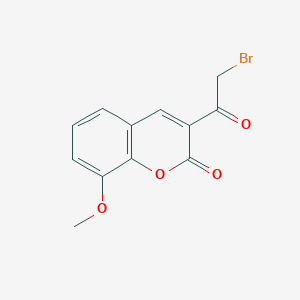
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
